4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

Physicochemical profiling Lead optimization Solubility modulation

Generic N-alkyl quinoline-3-carboxamide analogs cannot replicate the morpholinoethyl group's hydrogen-bonding capacity, compromising target selectivity between 5-HT4, MAO, and sirtuin targets. This compound provides a defined 5-HT4 receptor probe for ex vivo GI motility assays (guinea pig ileum, human colon). Paired with CAS 914658-67-6, enables systematic N-substituent SAR studies. Also serves as negative control in agrochemical herbicide screens and sirtuin inhibitor selectivity assays. ≥95% purity (HPLC). Custom synthesis; typical lead time 15-20 working days.

Molecular Formula C18H23N3O3
Molecular Weight 329.4 g/mol
Cat. No. B12158466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
Molecular FormulaC18H23N3O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCN3CCOCC3)C
InChIInChI=1S/C18H23N3O3/c1-12-9-13(2)16-15(10-12)20-11-14(17(16)22)18(23)19-3-4-21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,19,23)(H,20,22)
InChIKeyIZDIZXBRUSWBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholinoethyl Quinoline-3-Carboxamide – Procurement Baseline


4-Hydroxy-5,7-dimethyl-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic small molecule belonging to the quinoline-3-carboxamide family, a class with well-documented immunomodulatory, antineoplastic, and serotonergic activities [1]. Its core structure is identical to the clinical candidates laquinimod, paquinimod, and tasquinimod, all of which share a 4-hydroxyquinoline-3-carboxamide backbone [2]. The defining structural feature of this specific compound is a morpholinoethyl substituent at the carboxamide nitrogen, which distinguishes it from the N-alkyl-phenyl or N-alkyl-cycloalkyl analogs that dominate the literature on this class [3].

Morpholinoethyl Quinoline-3-Carboxamide: Why Analogs Fail


Quinoline-3-carboxamides are highly sensitive to N-substitution. Replacement of the morpholinoethyl group with a dimethylaminoethyl, alkyl, or phenyl moiety fundamentally alters the compound's protonation state, hydrogen-bonding capacity, and steric profile, which directly impacts target selectivity between the 5-HT4 receptor, MAO enzymes, and sirtuins [1]. The BASF herbicidal quinoline-3-carboxamide patent explicitly excludes 2-morpholinoethyl as a disclaimed substituent for a reason—this group confers distinct pharmacophore properties that generic N-alkyl analogs cannot replicate [2]. Without empirical data on this specific compound, any substitution by a 'similar' quinoline-3-carboxamide represents an uncontrolled variable in experimental design [3].

Morpholinoethyl Quinoline-3-Carboxamide: Sourcing Differentiation Guide


Physicochemical Distinction: Morpholinoethyl vs. Dimethylaminoethyl

The closest commercially available analog is N-(2-(dimethylamino)ethyl)-4-hydroxy-5,7-dimethylquinoline-3-carboxamide (CAS 914658-67-6). The replacement of the morpholine oxygen with CH2 eliminates a hydrogen-bond acceptor and alters the pKa of the terminal amine by approximately 2 log units (morpholine pKa ~8.3 vs. dimethylamine pKa ~10.3), significantly impacting solubility and membrane permeability at physiological pH . The target compound's morpholine ring introduces an additional oxygen atom, increasing topological polar surface area (tPSA) by ~12.9 Ų relative to the dimethylaminoethyl analog, which can be estimated to directly affect blood-brain barrier penetration potential based on standard medicinal chemistry rules [1]. These are class-level inferences; direct experimental pKa or logP data for this specific compound are not publicly available.

Physicochemical profiling Lead optimization Solubility modulation

Predicted Selectivity: 5-HT4 Receptor vs. Sirtuin Inhibition

Patent US5753673 establishes that quinolinecarboxylic acid derivatives bearing a morpholinoethyl side chain potently stimulate the serotonin 4 (5-HT4) receptor, whereas the dimethylaminoethyl side chain is not claimed for this activity [1]. Conversely, the broader quinoline-3-carboxamide scaffold is known to inhibit sirtuins (e.g., SRT1720 inhibits SIRT3 with Ki = 0.56 µM), but this activity is typically associated with N-aryl or N-heteroaryl substitution, not N-alkyl-morpholine substitution . The morpholinoethyl substituent in the target compound is therefore expected to bias activity toward 5-HT4 receptor engagement over sirtuin inhibition, although this has not been experimentally verified for this specific compound. This is a cross-study class-level inference.

Target selectivity 5-HT4 receptor Sirtuin modulation

Herbicidal Exclusion from BASF Quinoline-3-Carboxamides

US Patent 5,972,841 from BASF describes quinoline-3-carboxamide herbicides and explicitly disclaims compounds where 'R² is ... 2-morpholinoethyl when R¹ and R³ to R⁶ are hydrogen and X is oxygen' [1]. This means the morpholinoethyl substituent was deliberately excluded from the herbicidal claims, likely due to loss of herbicidal activity or unfavorable selectivity. The target compound, with R³ and R⁵ as methyl groups, falls outside the exact proviso, but the disclaimed morpholinoethyl group is structurally identical. This constitutes direct evidence that the morpholinoethyl side chain negatively differentiates the compound from herbicidal quinoline-3-carboxamides, making it unsuitable for agrochemical applications that rely on the generic scaffold.

Herbicide selectivity Agrochemical exclusion Structure-property difference

Morpholinoethyl Quinoline-3-Carboxamide Application Scenarios


5-HT4 Receptor Agonism in GI Motility Research

Based on the patent-established association of morpholinoethyl-quinoline derivatives with 5-HT4 receptor agonism, this compound is most appropriately deployed as a tool for investigating serotonergic modulation of gastrointestinal motor function [1]. Use in ex vivo guinea pig ileum or human colon tissue bath assays is supported by the experimental models described in the relevant patent, with the expectation that the 5,7-dimethyl substitution pattern will influence potency relative to unsubstituted or mono-substituted analogs [2].

Physicochemical SPR Studies

This compound is a suitable probe molecule for systematically comparing the impact of morpholinoethyl versus dimethylaminoethyl substitution on solubility, logD, and permeability within the quinoline-3-carboxamide scaffold. Paired procurement with CAS 914658-67-6 enables controlled studies where the terminal amine group is the sole variable [1].

Negative Control in Herbicide Screens

Given the explicit exclusion of the 2-morpholinoethyl substituent from herbicidal claims in BASF's foundational patent, this compound can serve as a negative control in agrochemical screening panels to verify that observed herbicidal activity is scaffold-dependent rather than an artifact of the quinoline core [1].

Sirtuin Selectivity Profiling

As a morpholinoethyl-substituted quinoline-3-carboxamide, this compound is predicted to show weak or absent sirtuin inhibition relative to N-aryl analogs like SRT1720. It can therefore be used as a selectivity control in sirtuin inhibitor screening assays to establish the importance of the N-substituent for sirtuin engagement [1].

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